N-(m-Tolyl)hydroxylamine
CAS No.: 620-25-7
Cat. No.: VC4117133
Molecular Formula: C7H9NO
Molecular Weight: 123.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 620-25-7 |
|---|---|
| Molecular Formula | C7H9NO |
| Molecular Weight | 123.15 g/mol |
| IUPAC Name | N-(3-methylphenyl)hydroxylamine |
| Standard InChI | InChI=1S/C7H9NO/c1-6-3-2-4-7(5-6)8-9/h2-5,8-9H,1H3 |
| Standard InChI Key | QITLDCYUPWIQCI-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)NO |
| Canonical SMILES | CC1=CC(=CC=C1)NO |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
N-(m-Tolyl)hydroxylamine consists of a hydroxylamine group (-NHOH) bonded to the meta position of a toluene (methylbenzene) ring. Its IUPAC name is N-(3-methylphenyl)hydroxylamine, and its structure is represented by the SMILES notation CC1=CC(=CC=C1)NO. The methyl group at the meta position influences electronic effects, slightly donating electrons through inductive effects while allowing resonance stabilization of the hydroxylamine moiety.
Key Properties:
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Molecular Formula: C₇H₉NO
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Molecular Weight: 123.15 g/mol
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Canonical SMILES: CC1=CC(=CC=C1)NO
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InChI Key: QITLDCYUPWIQCI-UHFFFAOYSA-N
Synthesis and Production
Reduction of Nitroaromatic Precursors
The primary route to synthesize N-(m-Tolyl)hydroxylamine involves the reduction of nitroaromatic compounds. For example, 3-nitrotoluene can be reduced using:
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Tin(II) chloride (SnCl₂) in hydrochloric acid.
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Zinc dust in acidic aqueous conditions.
These methods selectively reduce the nitro group (-NO₂) to a hydroxylamine (-NHOH) without over-reducing to the amine (-NH₂).
Example Reaction:
The reaction proceeds via a two-electron transfer mechanism, with the nitro group transitioning through a nitroso intermediate.
Applications in Organic Synthesis and Pharmacology
Intermediate for Heterocyclic Compounds
N-(m-Tolyl)hydroxylamine serves as a precursor in the synthesis of nitrogen-containing heterocycles. For instance, O-cyclopropyl hydroxylamines undergo -sigmatropic rearrangements to form tetrahydroquinolines, a class of compounds with antimicrobial and anticancer properties . While specific studies on N-(m-Tolyl)hydroxylamine are scarce, analogous N-aryl hydroxylamines have been used to generate:
Antimicrobial Activity
Hydroxylamine derivatives exhibit broad-spectrum antimicrobial effects by inhibiting bacterial ribonucleotide reductase (RNR), an enzyme critical for DNA synthesis . For example:
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N-Methylhydroxylamine inhibits Bacillus anthracis RNR with an MIC₅₀ of <17 μg/mL .
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N-Benzylhydroxylamine derivatives show activity against Pseudomonas aeruginosa (MIC₅₀ <70 μg/mL) .
Although N-(m-Tolyl)hydroxylamine’s efficacy remains untested, its structural similarity to active compounds suggests potential utility against Gram-positive and Gram-negative pathogens.
Comparison with Related Hydroxylamines
| Property | N-(m-Tolyl)hydroxylamine | N-Methylhydroxylamine | N-Benzylhydroxylamine |
|---|---|---|---|
| Molecular Formula | C₇H₉NO | CH₅NO | C₇H₉NO |
| Molecular Weight | 123.15 g/mol | 47.06 g/mol | 123.15 g/mol |
| Synthesis | Reduction of 3-nitrotoluene | Electrochemical reduction | Reduction of nitrobenzene |
| Antimicrobial MIC₅₀ | Not reported | 17 μg/mL (B. anthracis) | 70 μg/mL (P. aeruginosa) |
| Stability | Stable as HCl salt | Decomposes exothermically | Stable at room temperature |
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